molecular formula C18H16F4N2O2 B2760475 2-(2-Fluorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034363-79-4

2-(2-Fluorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2760475
CAS No.: 2034363-79-4
M. Wt: 368.332
InChI Key: ROORMJBSYDIQIX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. Structurally, it is characterized by a pyrrolidine moiety ether-linked to a 4-(trifluoromethyl)pyridinyl group and an alpha-carbonyl group adjacent to a 2-fluorophenyl ring. This molecular architecture suggests potential as a key intermediate or target in medicinal chemistry and neuroscience research. Compounds featuring pyrrolidine and fluorinated aryl groups are frequently investigated for their activity on central nervous system targets . Specifically, its structure is analogous to certain pyrrolidine-containing substituted cathinones, which are known in research settings to act as potent monoamine transporter inhibitors, such as norepinephrine-dopamine reuptake inhibitors (NDRIs) . The inclusion of fluorinated aromatic systems, including trifluoromethylpyridines, is a common strategy in drug discovery to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity . This product is provided for research purposes only and is intended for use by qualified professionals in controlled laboratory environments. It is not for human or veterinary diagnostic or therapeutic uses. Researchers are strongly advised to conduct thorough investigations into the specific properties and applications of this compound.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O2/c19-15-4-2-1-3-12(15)9-17(25)24-8-6-14(11-24)26-16-10-13(5-7-23-16)18(20,21)22/h1-5,7,10,14H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROORMJBSYDIQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Fluorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features several notable components:

  • A fluorophenyl group, which may enhance lipophilicity and biological activity.
  • A pyridine ring substituted with a trifluoromethyl group, known for increasing metabolic stability and potency.
  • A pyrrolidine moiety that can influence receptor binding.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity through:

  • Hydrogen bonding
  • Hydrophobic interactions

These interactions can modulate the activity of target proteins, leading to various biological effects such as inhibition or activation of signaling pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit the following biological activities:

Activity TypeDescriptionReference
AnticancerPotential inhibition of tumor cell growth.
AntimicrobialActivity against bacterial strains.
Kinase InhibitionInteraction with specific kinases involved in cancer signaling pathways.
NeuropharmacologyEffects on neurotransmitter systems.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds structurally related to this compound have shown promise in inhibiting cancer cell lines through kinase inhibition, particularly targeting pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Neuropharmacological Effects : The compound has been evaluated for its impact on neurotransmitter systems, showing potential modulation of dopamine and serotonin receptors, which could be beneficial for treating neurological disorders .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making these compounds suitable candidates for drug development against various cancer types.

Neuropharmacology : The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Research is ongoing to evaluate its effects on neurotransmitter systems and its potential as a treatment for neurological disorders.

Agrochemicals

Pesticide Development : The compound has been investigated for its efficacy as a pesticide. Its unique structure allows it to interact with biological targets in pests, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced thermal and mechanical properties. Its fluorinated components can impart hydrophobic characteristics, making it suitable for coatings and other applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(2-Fluorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone showed promising results against breast cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.

Case Study 2: Pesticide Efficacy

In agricultural research, a derivative of this compound was tested against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specific concentrations, suggesting its potential as a novel pesticide.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
NeuropharmacologyPotential treatment for disordersSimilarity to psychoactive compounds
AgrochemicalsPesticide developmentEffective against agricultural pests
Materials SciencePolymer additivesEnhances thermal stability and hydrophobicity

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Differences :

  • Backbone: Shares an ethanone core but incorporates a triazole-thioether group instead of a pyrrolidine ring.
  • Substituents : Dual fluorine atoms on the phenyl ring (2,4-difluoro) and a sulfonylphenyl group enhance polarity but reduce lipophilicity compared to the trifluoromethylpyridinyl group in the target compound.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles and α-halogenated ketones .

Implications :
The triazole-thioether moiety may improve metabolic stability but could reduce blood-brain barrier penetration due to higher polarity.

Structural Analog 2: 2-(4-((2-Ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one

Key Differences :

  • Backbone: Propan-1-one instead of ethanone, elongating the carbon chain.
  • Substituents : A lipophilic 2-ethylhexyloxy group replaces the trifluoromethylpyridinyloxy group, significantly increasing log P (predicted >3.5 vs. ~2.8 for the target compound).
  • Synthesis : Involves palladium-catalyzed coupling, suggesting compatibility with halogenated pyridines .

Implications :
The ethylhexyloxy group enhances membrane permeability but may limit aqueous solubility, whereas the trifluoromethyl group balances lipophilicity and electronic effects.

Structural Analog 3: (R)-5-(3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one

Key Differences :

  • Substituents : The 3,5-dimethylisoxazole group offers steric bulk, contrasting with the simpler 2-fluorophenyl group in the target compound.
  • Synthesis : Requires copper(I) iodide catalysis under high temperatures, indicating stability of the pyrrolidinyloxy linkage under harsh conditions .

Implications: The pyridazinone core may enhance binding to enzymes like phosphodiesterases, while the ethanone backbone favors kinase interactions.

Structural Analog 4: (4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone

Key Differences :

  • Backbone: Methanone (benzophenone) instead of ethanone, reducing rotational freedom.
  • Substituents : A biphenyl system with fluorophenyl and pyridyl groups lacks the pyrrolidine spacer, limiting conformational adaptability.
  • Synthesis : Utilizes palladium(II) acetate and potassium persulfate, suggesting radical-mediated pathways for aryl coupling .

Implications :
The rigid biphenyl structure may improve target selectivity but hinder pharmacokinetic properties like solubility.

Data Table: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups log P (Predicted) Notable Applications
Target Compound ~384.3 2-Fluorophenyl, trifluoromethylpyridine ~2.8 Kinase inhibition, CNS drugs
Analog 1 (Triazole-thioether) ~487.5 Triazole, sulfonylphenyl ~3.2 Antimicrobial agents
Analog 2 (Ethylhexyloxy-propanone) ~306.4 Pyrrolidine, ethylhexyloxy >3.5 Lipid-soluble prodrugs
Analog 3 (Pyridazinone) ~413.3 Pyridazinone, dimethylisoxazole ~2.5 Enzyme inhibition
Analog 4 (Biphenyl-methanone) ~291.3 Biphenyl, fluorophenyl ~3.0 Photodynamic therapy

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is constructed via cyclization of 1,4-diaminobutane derivatives. A representative method involves treating 1,4-dibromobutane with sodium azide in aqueous ethanol, followed by Staudinger reduction to form the pyrrolidine backbone.

Sequential Coupling and Acylation

The fully substituted pyrrolidine is acylated with 2-(2-fluorophenyl)acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 4–6 hours, yielding the target compound after silica gel chromatography (70–75% yield).

Optimization Notes

  • Acylation Agents : Acetyl chloride derivatives require strict anhydrous conditions to prevent hydrolysis.
  • Purification : Chromatography with ethyl acetate/hexane (1:3) effectively separates unreacted intermediates.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings are employed to attach the trifluoromethylpyridine group to pre-functionalized pyrrolidine intermediates. For instance, a boronic ester-functionalized pyrrolidine reacts with 2-bromo-4-(trifluoromethyl)pyridine in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C.

Procedure
A mixture of 3-(pinacolboronyl)pyrrolidine (5 mmol), 2-bromo-4-(trifluoromethyl)pyridine (5.5 mmol), Pd(PPh₃)₄ (0.25 mmol), and Na₂CO₃ (15 mmol) in dioxane/water (50 mL) is refluxed for 8 hours. The product is extracted with DCM, dried, and concentrated, yielding 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine (82% yield).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Nucleophilic Substitution 85–91 High regioselectivity, scalable Requires harsh bases (Cs₂CO₃)
Enolate Alkylation ~100 Rapid ketone formation Cryogenic conditions (−78°C)
Catalytic Coupling 82 Mild conditions, functional group tolerance Costly catalysts (Pd-based)

Q & A

Basic Research Questions

Q. What are the critical steps and methodologies for synthesizing 2-(2-fluorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone?

  • Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine ring via cyclization reactions, often using reagents like Boc-protected intermediates.
  • Step 2 : Introduction of the 4-(trifluoromethyl)pyridinyloxy group via nucleophilic substitution under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 3 : Coupling with 2-fluorophenylacetyl chloride using THF or DMF as solvents at 60–80°C .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, fluorinated aromatic protons appear as distinct multiplets in ¹H NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) but requires high-purity crystals .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

  • Answer :

  • In vitro binding assays : Screen against kinase or GPCR targets due to the pyridine-pyrrolidine scaffold’s prevalence in kinase inhibitors .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, noting the fluorophenyl group’s role in enhancing membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethylpyridine coupling step?

  • Answer :

  • Parameter screening : Use design of experiments (DoE) to test variables:
  • Temperature : 70–100°C (higher temps favor coupling but risk decomposition) .
  • Catalyst : Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings, with yields improving under microwave irradiation .
  • Solvent selection : DMF > THF for polar intermediates, but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, organic degradation in prolonged assays (e.g., >24 hrs) may reduce observed activity .
  • Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains discrepancies between in vitro and in vivo results .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for the pyrrolidine-pyridine core?

  • Answer :

  • Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methylsulfonyl) and test against a kinase panel .
  • Computational docking : Map electrostatic interactions (e.g., trifluoromethyl’s hydrophobic pockets) using AutoDock Vina or Schrödinger Suite .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Answer :

  • Advanced NMR techniques : 2D-COSY or NOESY to distinguish overlapping signals from pyrrolidine and pyridine protons .
  • Isotopic labeling : Introduce ¹⁹F or ¹³C labels to trace signal origins in complex spectra .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthesis yieldDoE screening of catalysts (Pd/Cu), solvents, and microwaves
Ambiguous stereochemistryX-ray crystallography or chiral HPLC with amylose columns
Biological data variabilityStandardize assays with internal controls (e.g., staurosporine)
Spectral overlap in NMR2D NMR (COSY, HSQC) and isotopic labeling

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